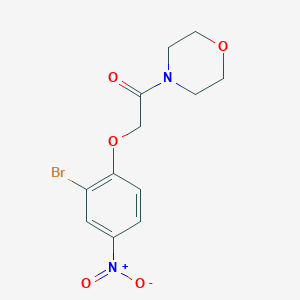

2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone

Description

2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone (CAS: 2377920-27-7) is a synthetic organic compound featuring a bromo- and nitro-substituted phenoxy group linked to an ethanone moiety substituted with a morpholine ring. Its molecular formula is C₁₂H₁₃BrN₂O₅, with a molecular weight of 345.16 g/mol (calculated). The bromo and nitro groups enhance electrophilicity, making it a candidate for nucleophilic substitution reactions, while the morpholine ring contributes to solubility and bioavailability .

Properties

IUPAC Name |

2-(2-bromo-4-nitrophenoxy)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O5/c13-10-7-9(15(17)18)1-2-11(10)20-8-12(16)14-3-5-19-6-4-14/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWBVIDEPHOWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone is a synthetic compound with a complex structure that includes a brominated phenoxy group and a morpholine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

- Molecular Formula : C12H13BrN2O5

- Molar Mass : 345.15 g/mol

- CAS Number : 2377920-27-7

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its cytotoxic and antimicrobial properties.

Anticancer Activity

Recent research has indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on related brominated compounds demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the Bcl-2 family proteins.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Related brominated compound | A549 | 1.98 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed. Preliminary findings suggest that it exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the nitro group is crucial for enhancing its antibacterial properties, as seen in similar compounds with electron-withdrawing groups that improve activity against resistant strains .

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Case Studies

Several case studies have provided insights into the biological activity of structurally related compounds. For example, a study evaluating thiazole derivatives found that modifications to the phenyl ring significantly affected cytotoxicity and antimicrobial activity . These findings underscore the importance of structural optimization in enhancing biological efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that:

- Bromine Substitution : The presence of bromine at specific positions on the aromatic ring enhances both anticancer and antimicrobial activities.

- Morpholine Moiety : The morpholine ring contributes to improved solubility and bioavailability, which are critical for therapeutic effectiveness.

- Nitro Group : The nitro group plays a significant role in modulating biological activity, likely due to its electron-withdrawing properties that influence interactions with biological targets.

Scientific Research Applications

Research indicates that this compound may exhibit various biological activities, including:

- Antiviral Properties : Similar compounds have been shown to inhibit viral entry mechanisms, particularly against filoviruses such as Ebola and Marburg viruses.

- Cytotoxicity : Preliminary studies suggest that this compound may induce cell cycle arrest and apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapy.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone, a comparative analysis with structurally similar compounds is essential. The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-1-(4-morpholinyl)ethanone | Morpholine ring | Exhibits neuroprotective effects |

| N-[2-[4-(dimethylamino)ethyl]-phenyl]acetamide | Dimethylamino group | Known for analgesic properties |

| 4-[4-(trifluoromethyl)phenyl]piperidine | Piperidine ring | Potent antagonist in certain receptor types |

| 2-[4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | Dioxaborolane structure | Used in targeted drug delivery systems |

Case Studies

Several case studies have highlighted the potential applications of related compounds:

- Ebola and Marburg Virus Inhibition : Research has demonstrated that certain derivatives exhibit significant antiviral activity against Ebola and Marburg viruses, with effective concentrations (EC50 values) below 10 μM.

- Neuroprotective Effects : Studies on morpholine derivatives indicate potential neuroprotective effects, suggesting therapeutic applications for neurological disorders.

Pharmacodynamics and Toxicology

Understanding the pharmacodynamics of this compound is crucial for assessing its therapeutic potential. Key areas of focus include:

- Receptor Binding : Identifying specific receptors involved in its action.

- Metabolic Stability : Evaluating how the compound is metabolized in vivo.

Toxicological assessments are also essential to ensure safety profiles before clinical applications.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The nitro and bromo groups in the target compound may enhance electrophilic interactions with biological targets, similar to CA-IX inhibitors in .

- Morpholine derivatives generally exhibit improved cellular permeability compared to non-cyclic amines .

Physical and Chemical Properties

| Property | Target Compound | 2-Bromo-1-(2-hydroxy-5-nitrophenyl)ethanone | 2-Bromo-1-(4-morpholinophenyl)-1-ethanone |

|---|---|---|---|

| Molecular Weight | 345.16 g/mol | 260.04 g/mol | 296.16 g/mol |

| Melting Point | Not reported | 127°C | Not reported |

| Solubility | Likely polar organic solvents | Soluble in chloroform, acetic acid | Soluble in DMSO, DMF |

| Key Functional Groups | Bromo, nitro, morpholine | Bromo, nitro, hydroxy | Bromo, morpholine |

Key Observations :

- The absence of a nitro group in C₁₂H₁₄BrNO₂ reduces electrophilicity compared to the target compound .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of 2-(2-Bromo-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Use programs like SHELXL for refinement and ORTEP-3 for visualization to resolve bond lengths, angles, and torsion angles .

- Infrared (IR) spectroscopy and mass spectrometry (MS) can validate functional groups and molecular weight. For example, IR peaks at ~1650 cm⁻¹ (C=O stretch) and MS molecular ion matching the exact mass (e.g., m/z 385.1 for C₁₂H₁₃BrN₂O₅) are critical .

- Data Interpretation : Compare crystallographic parameters (e.g., R-factor < 0.05) with spectroscopic data to ensure consistency. Discrepancies may indicate impurities or polymorphic forms.

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Stability : The compound is stable under inert atmospheres (N₂/Ar) and refrigeration (2–8°C). Avoid exposure to moisture or light, which may induce hydrolysis or photodegradation .

- Safety Precautions : Use corrosion-resistant gloves (e.g., nitrile), safety goggles, and fume hoods due to its corrosive nature. In case of skin contact, rinse immediately with water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Approach :

Data Reprocessing : Use WinGX to reindex diffraction data and check for twinning or incorrect space group assignments .

Refinement Strategies : In SHELXL , apply restraints for disordered moieties (e.g., morpholine ring) and validate using the R1/wR2 convergence criteria. Cross-validate with Hirshfeld surface analysis to detect weak interactions .

- Case Study : A study on 2-Bromo-4'-methoxyacetophenone reported R-factor discrepancies due to anisotropic displacement parameters; refining with TWIN/BASF commands in SHELXL resolved the issue .

Q. What strategies mitigate hazardous byproducts during synthesis?

- Reaction Optimization :

- Use low-temperature bromination (e.g., −10°C) to minimize side reactions like over-nitration or decomposition. Monitor via TLC or HPLC .

- Byproduct Identification : Employ GC-MS or LC-MS to detect hazardous gases (e.g., HBr) or nitro derivatives, as noted in firefighting measures .

Q. How can computational methods address gaps in toxicological data for this compound?

- QSAR Modeling : Predict acute toxicity using tools like ECOSAR or TEST to estimate LC50/EC50 values. For example, morpholine derivatives often show moderate aquatic toxicity (LC50 ~10–100 mg/L) .

- In Silico Mutagenicity : Use DEREK Nexus or VEGA to assess structural alerts (e.g., nitro groups) for potential genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.